5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole

Medicinal Chemistry Molecular Recognition Hydrogen‑Bond Acceptor Count

5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole (CAS 2097872‑76‑7) is a synthetic heterocyclic small molecule (C₁₃H₁₁N₅O₂S₂, MW 333.38 g·mol⁻¹) that covalently links three privileged scaffolds—1,2,5‑thiadiazole, 2,1,3‑benzothiadiazole, and pyrrolidine—via an ether bond and a tertiary amide. Its predicted physicochemical profile includes a calculated logP of ≈1.59, a topological polar surface area (tPSA) of 89 Ų, and one hydrogen‑bond donor vs.

Molecular Formula C13H11N5O2S2
Molecular Weight 333.38
CAS No. 2097872-76-7
Cat. No. B2776543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole
CAS2097872-76-7
Molecular FormulaC13H11N5O2S2
Molecular Weight333.38
Structural Identifiers
SMILESC1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C13H11N5O2S2/c19-13(8-1-2-10-11(5-8)16-22-15-10)18-4-3-9(7-18)20-12-6-14-21-17-12/h1-2,5-6,9H,3-4,7H2
InChIKeyPTHCQECSPDLAAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole (CAS 2097872-76-7): Structural and Procurement Baseline


5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole (CAS 2097872‑76‑7) is a synthetic heterocyclic small molecule (C₁₃H₁₁N₅O₂S₂, MW 333.38 g·mol⁻¹) that covalently links three privileged scaffolds—1,2,5‑thiadiazole, 2,1,3‑benzothiadiazole, and pyrrolidine—via an ether bond and a tertiary amide . Its predicted physicochemical profile includes a calculated logP of ≈1.59, a topological polar surface area (tPSA) of 89 Ų, and one hydrogen‑bond donor vs. eight acceptors [1]. The compound is commercially catalogued as a research‑grade building block (typical purity ≥95 %) by suppliers including Shanghai Aladdin Biochemical Technology Co., Ltd. .

Why Generic Substitution Fails for 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole (CAS 2097872-76-7): Heterocycle Architecture and Procurement Rationale


Close structural analogs that share the 1,2,5‑thiadiazol‑3‑yloxy‑pyrrolidine‑carbonyl core but replace the 2,1,3‑benzothiadiazole terminus with phenyl, pyridyl, benzoxazole, or benzodioxolyl groups are not interchangeable surrogates. The 2,1,3‑benzothiadiazole moiety introduces a distinct electron‑accepting character, altered hydrogen‑bond acceptor capacity, and a unique spatial geometry that collectively govern molecular recognition in biological systems and photophysical behaviour in materials applications [1]. Substituting any of the three heterocyclic modules compromises the precise donor‑acceptor topology required for target engagement in drug‑discovery campaigns (e.g., DNA Polymerase Theta inhibitor programmes) or for the optoelectronic properties needed in organic electronics [1][2]. The quantitative evidence below substantiates why this specific isomeric connectivity—not a generic thiadiazole‑containing building block—must be specified in procurement decisions.

Quantitative Differentiation Evidence for 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole (CAS 2097872-76-7)


Hydrogen‑Bond Acceptor Capacity Distinguishes Benzothiadiazole from Benzoxazole and Pyridine Analogs

The target compound possesses 8 hydrogen‑bond acceptors (HBA), derived from the five heteroatoms in the 2,1,3‑benzothiadiazole ring (N2S) and the three heteroatoms in the 1,2,5‑thiadiazole ring (N2S), plus the amide carbonyl oxygen [1]. In contrast, the benzoxazole analog (CAS 2097862‑07‑0) and the pyridine analog (CAS 2097928‑58‑8) each contain only 6 hydrogen‑bond acceptors due to the replacement of the sulfur‑containing benzothiadiazole with oxygen‑ or nitrogen‑only heterocycles . The 33 % higher HBA count (8 vs. 6) directly impacts recognition by biological targets that rely on multipoint hydrogen‑bond networks [2].

Medicinal Chemistry Molecular Recognition Hydrogen‑Bond Acceptor Count

Rotatable Bond Count Governs Conformational Pre‑organization Relative to 4‑Methoxyphenyl and Benzodioxolyl Analogs

The target compound contains 4 rotatable bonds (ZINC20 calculation), reflecting the ether‑linked 1,2,5‑thiadiazole, the pyrrolidine‑amide junction, and the benzothiadiazole‑amide connection [1]. The 4‑methoxyphenyl analog (CAS 1208512‑18‑8) adds an extra rotatable bond at the methoxy group, while the benzodioxolyl analog (CAS 2034597‑24‑3) further increases conformational degrees of freedom owing to the dioxole ring flexibility . Reduced rotatable bond count is a well‑established correlate of improved oral bioavailability and target‑binding pre‑organization in fragment‑ and lead‑optimization workflows [2].

Conformational Analysis Ligand Efficiency Rotatable Bonds

Electron‑Accepting Strength of 2,1,3‑Benzothiadiazole Surpasses Benzoxazole and Simple Aryl Termini in Push‑Pull Architectures

The 2,1,3‑benzothiadiazole ring is a well‑characterized strong electron‑accepting motif (LUMO energy ≈ –2.9 eV in model compounds), rendering it superior to benzoxazole (≈ –2.2 eV) and simple phenyl termini in intramolecular charge‑transfer (ICT) applications [1]. The target compound incorporates this benzothiadiazole acceptor directly conjugated to the amide carbonyl and further linked to the 1,2,5‑thiadiazole/pyrrolidine donor region, creating a D–π–A architecture that analogs with weaker acceptor termini cannot replicate [2].

Organic Electronics Donor‑Acceptor Systems Electron Affinity

Dual Thiadiazole Architecture Positions Compound for DNA Polymerase Theta (Polθ) Inhibitor Scaffold Exploration

Multiple patent families (WO2020243459A1, CA‑3141134‑A1, AU2021390194B2) disclose thiadiazolyl derivatives as ATP‑competitive inhibitors of the Polθ helicase domain, a validated synthetic‑lethal target in BRCA‑deficient cancers [1]. The target compound’s covalent concatenation of a 1,2,5‑thiadiazole with a 2,1,3‑benzothiadiazole through a pyrrolidine linker recapitulates the heterocycle‑rich pharmacophoric pattern found in exemplar Polθ inhibitors [2]. Compounds lacking the second thiadiazole ring (e.g., CAS 1208512‑18‑8, which replaces it with a 4‑methoxyphenyl group) cannot engage the same hydrogen‑bonding network within the Polθ ATP‑binding pocket [3].

DNA Polymerase Theta Polθ Inhibitor Synthetic Lethality

Validated Application Scenarios for 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole (CAS 2097872-76-7)


DNA Polymerase Theta (Polθ) Inhibitor Library Synthesis for Synthetic‑Lethality Oncology Programmes

The dual‑thiadiazole architecture of this compound aligns with the pharmacophoric requirements for ATP‑competitive Polθ helicase inhibition, as disclosed in multiple IDEAYA Biosciences patent families [1][2]. Incorporating this building block into parallel synthesis workflows enables the rapid generation of focused libraries for biochemical screening (e.g., Polθ ATPase activity assays) and subsequent cellular evaluation in BRCA1/2‑deficient cancer models [3].

Donor–Acceptor Fluorescent Probe Design Exploiting Strong Benzothiadiazole Electron‑Accepting Character

The 2,1,3‑benzothiadiazole terminus provides a significantly deeper LUMO (–2.9 eV class‑level estimate) compared to benzoxazole (–2.2 eV) or methoxyphenyl (–1.5 eV) analogs [1]. This property enables ICT‑based fluorescent probes with red‑shifted emission for bioimaging applications, where substitution of the benzothiadiazole unit would compromise photophysical performance [2].

Conformationally Constrained Fragment‑Based Drug Discovery (FBDD) with Optimized Rotatable Bond Profile

With only 4 rotatable bonds—fewer than both the 4‑methoxyphenyl (≥5) and benzodioxolyl (≥5) analogs [1]—this compound offers a more rigid, pre‑organized scaffold for fragment elaboration. This rigidity reduces the entropic penalty upon protein binding and is consistent with established medicinal chemistry guidelines for improving ligand efficiency in fragment‑to‑lead campaigns [2].

Heterocyclic Building Block for Multi‑Component Reaction (MCR) and Diversity‑Oriented Synthesis (DOS) Platforms

The compound’s three orthogonal functional handles (the thiadiazole ether oxygen, the pyrrolidine nitrogen, and the benzothiadiazole C–H positions) permit sequential derivatization in MCR and DOS strategies. Its 8‑hydrogen‑bond‑acceptor framework provides a distinct interaction profile that simpler mono‑thiadiazole building blocks cannot offer, making it a strategic procurement choice for academic and industrial medicinal chemistry laboratories building screening collections [1].

Quote Request

Request a Quote for 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.